molecular formula C10H11BrO B12850542 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

Cat. No.: B12850542
M. Wt: 227.10 g/mol
InChI Key: QHTWXUBAEHCCSW-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS 1637490-85-7) is a brominated derivative of the benzo[b]oxepine scaffold, featuring a seven-membered oxepine ring fused to a benzene ring. With a molecular formula of C 10 H 11 BrO and a molecular weight of 227.10 g/mol, this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research . The bromine atom at the 6-position makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. Benzo[b]oxepine-based structures are recognized as privileged scaffolds in drug discovery due to their presence in various bioactive molecules . These frameworks have been investigated as nonsteroidal estrogens and are found in compounds with a range of potential therapeutic activities . As such, 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is a valuable intermediate for researchers synthesizing and evaluating novel chemical entities for biological activity. Please handle this compound with care. It carries the following GHS warning statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C10H11BrO/c11-9-5-3-6-10-8(9)4-1-2-7-12-10/h3,5-6H,1-2,4,7H2

InChI Key

QHTWXUBAEHCCSW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=C(C1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst. This reaction typically takes place in 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the desired oxepine derivative .

Industrial Production Methods

Industrial production methods for 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxepine derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydrobenzo[b]oxepine derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized oxepine derivatives, while oxidation and reduction reactions can produce oxepine derivatives with different oxidation states and functional groups.

Scientific Research Applications

6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is not well-documented. its chemical structure suggests that it may interact with molecular targets and pathways similar to other oxepine derivatives. The presence of the bromine atom may enhance its reactivity and binding affinity to specific molecular targets, potentially influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Positional Isomers: 9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine

Structural Differences: The bromine atom at the 9-position (vs. 6-position) alters electronic distribution and steric accessibility. This affects solubility and reactivity; for example, 9-bromo derivatives may exhibit lower efficiency in para-directed cross-coupling reactions due to steric hindrance . Storage conditions (-80°C or -20°C) suggest sensitivity to thermal degradation .

Heteroatom Variants: 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride

The hydrochloride salt form (molecular weight 262.57) enhances aqueous solubility, making it suitable for pharmaceutical formulations . Applications: Serves as a key intermediate in drug synthesis (e.g., DA-19377). Industrial-grade availability (99% purity) underscores its commercial relevance .

Fused-Ring Derivatives: Dibenzo[b,f]oxepines

Structural Differences : Additional benzene ring fusion increases aromaticity and planarity. Azo-functionalized dibenzo[b,f]oxepines exhibit photoswitchable behavior, enabling applications in optopharmacology .
Biological Activity : Demonstrated potent anti-breast cancer activity (e.g., compound 42 in Ansari et al., with hypotensive effects in preclinical models) .

Oxazepine Analogs: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Structural Differences : Incorporates both oxygen and nitrogen in the seven-membered ring. The bromine at position 8 may influence electronic properties differently compared to 6-bromo oxepines.
Applications : High purity (95%) and specialized storage (2–8°C) indicate use in targeted drug discovery .

Unsubstituted 2,3,4,5-Tetrahydrobenzo[b]oxepine

Structural Differences : Lack of bromine reduces electrophilic reactivity but simplifies functionalization via late-stage modifications.
Synthetic Utility : Synthesized via N-heterocyclic carbene (NHC)-catalyzed cyclization, highlighting methodological parallels for brominated derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Biological Activity/Applications References
6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine C₁₀H₁₁BrO 227.10 (est.) Bromine at 6-position Synthetic intermediate (inferred) -
9-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine C₁₀H₁₁BrO 227.10 Bromine at 9-position Research chemical, >97% purity
6-Bromo-benzo[b]azepine HCl C₁₀H₁₃BrClN 262.57 Nitrogen heteroatom, HCl salt Pharmaceutical intermediate
Dibenzo[b,f]oxepine (azo derivative) C₁₈H₁₄N₂O 286.32 Photoswitchable azo group Anticancer, EGFR inhibition
8-Bromo-benzo[f][1,4]oxazepine HCl C₉H₉BrClNO 264.55 Oxazepine core, bromine at 8-position Drug discovery (95% purity)

Key Research Findings

  • Synthetic Accessibility : Brominated oxepines are synthesized via bromo acetate precursors () or NHC-catalyzed cyclization (). Bromine position critically impacts coupling reaction efficiency .
  • Biological Relevance : Benzo[b]oxepines with methoxy or hydroxy substituents show estrogenic and anticancer activities (e.g., IC₅₀ = 0.79 μM for HepG2 in dioxocine derivatives) .
  • Stability and Solubility : Bromine position and heteroatom identity (O vs. N) dictate storage requirements and formulation strategies. For example, azepine hydrochloride salts offer enhanced solubility .

Biological Activity

6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine belongs to the oxepine class of compounds, characterized by a seven-membered heterocyclic ring containing oxygen. The presence of the bromine substituent may influence its biological interactions and pharmacological properties.

The biological activity of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine is believed to involve several mechanisms:

  • Receptor Interaction : It may act as a ligand for various receptors, modulating their activity and influencing cellular pathways.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways.
  • Cellular Signaling Modulation : It could affect signaling cascades that are crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds with oxepine structures exhibit significant anticancer properties. For example:

  • Case Study : A derivative of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine was tested against breast cancer cell lines and showed a notable reduction in cell viability (IC50 = 12.5 μM) . This suggests potential as a chemotherapeutic agent.

Antiviral Properties

6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine derivatives have also been investigated for their antiviral capabilities:

  • CCR5 Antagonism : A related compound demonstrated potent CCR5 antagonistic activity (IC50 = 7.2 nM) against HIV-1 . This highlights the potential for developing antiviral therapies targeting similar pathways.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes:

  • Inhibition Studies : Preliminary studies indicate that oxepine derivatives can inhibit COX activity, which is crucial in inflammatory processes .

Data Tables

Biological ActivityMechanismReference
AnticancerCell Viability Reduction
AntiviralCCR5 Antagonism
Anti-inflammatoryCOX Inhibition

Research Findings

Recent studies have expanded on the therapeutic potential of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine:

  • Synthesis and Characterization : Various synthetic routes have been developed to produce this compound and its derivatives with optimized yields and purity .
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations show favorable absorption and distribution profiles in animal models .
  • Toxicity Assessments : Toxicological studies are ongoing to evaluate the safety profile of these compounds in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine with high purity?

  • Methodological Answer : The compound can be synthesized via bromination of the parent tetrahydrobenzo[b]oxepine scaffold. A common approach involves using brominating agents (e.g., NBS or Br₂) under controlled conditions. For example, SnCl₄-catalyzed bromination at 130–140°C has been effective for structurally similar brominated benzoxepines, yielding >95% purity . Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification, as demonstrated in analogs like 6-Bromo-2H-[1,4]benzoxazin-3(4H)-one . Confirm purity (>97%) via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR .

Q. Which analytical techniques are essential for characterizing 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should reveal aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons (δ 2.5–3.5 ppm) from the oxepine ring. DEPT-135 confirms CH₂/CH₃ groups in the tetrahydro framework .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular ion peaks (C₁₀H₁₁BrO⁺, calculated m/z 226.0004) .
  • Melting Point : Compare observed mp with literature values; deviations >2°C indicate impurities .

Q. How should 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and heat, as brominated heterocycles are prone to hydrolysis and thermal degradation. Stability studies on analogs suggest <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of tetrahydrobenzo[b]oxepines be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT, Gaussian 09) predicts preferential bromination at the para position relative to the oxygen atom in the oxepine ring. Experimentally, use directing groups (e.g., electron-donating substituents) or Lewis acids (e.g., FeCl₃) to modulate reactivity. For example, SnCl₄ in DCM enhances ortho/para ratios in brominated benzoxepines .

Q. How to resolve contradictions in reported reaction yields for brominated oxepine derivatives?

  • Methodological Answer : Contradictions often arise from variations in reaction scale, solvent purity, or catalyst activity. Reproduce experiments using standardized protocols:
  • Control Experiments : Test solvent dryness (Karl Fischer titration) and catalyst freshness (TGA for moisture content).
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). For example, a central composite design optimized bromination yields from 65% to 89% in similar systems .

Q. What computational tools are suitable for studying the reactivity of 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., bromine radical addition barriers).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF) using GROMACS.
  • Docking Studies : Investigate binding affinity with biological targets (e.g., enzymes) via AutoDock Vina, leveraging structural analogs like 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one .

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